1,4-Dioxaspiro[4.5]decan-6-ylmethanol
Overview
Description
1,4-Dioxaspiro[45]decan-6-ylmethanol is a chemical compound with a unique spirocyclic structure It is characterized by a spiro linkage between a cyclohexane ring and a 1,3-dioxolane ring, with a methanol group attached to the sixth carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decan-6-ylmethanol can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with benzene as the solvent, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxaspiro[4.5]decan-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decan-6-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is explored for use in the production of biolubricants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-6-ylmethanol involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially inhibiting or activating their functions. The methanol group can participate in hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.4]decane: Similar structure but with a smaller ring size.
1,6-Dioxaspiro[4.5]decane: Contains an additional oxygen atom in the ring.
Cyclohexanone ethylene ketal: A simpler ketal derivative of cyclohexanone.
Uniqueness: 1,4-Dioxaspiro[4.5]decan-6-ylmethanol stands out due to its specific spiro linkage and the presence of a methanol group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.5]decan-6-ylmethanol |
InChI |
InChI=1S/C9H16O3/c10-7-8-3-1-2-4-9(8)11-5-6-12-9/h8,10H,1-7H2 |
InChI Key |
PEAQWZZFHDUADY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)CO)OCCO2 |
Origin of Product |
United States |
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